molecular formula C9H9NO3 B13084545 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid

Cat. No.: B13084545
M. Wt: 179.17 g/mol
InChI Key: FOCZSQHEVMAMPZ-UHFFFAOYSA-N
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Description

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with but-3-yn-2-ylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: this compound with the alkyne group reduced to an alkane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the therapeutic context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the but-3-yn-2-ylamino group.

    5-Aminofuran-2-carboxylic acid: Lacks the but-3-yn-2-yl group.

    5-[(But-3-yn-2-yl)amino]furan: Lacks the carboxylic acid group.

Uniqueness

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-3-6(2)10-8-5-4-7(13-8)9(11)12/h1,4-6,10H,2H3,(H,11,12)

InChI Key

FOCZSQHEVMAMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(O1)C(=O)O

Origin of Product

United States

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